molecular formula C20H32 B1259439 (2R,4aS,4bS,8aS)-2-ethenyl-2,4b,8,8-tetramethyl-3,4,4a,5,6,7,8a,9-octahydro-1H-phenanthrene

(2R,4aS,4bS,8aS)-2-ethenyl-2,4b,8,8-tetramethyl-3,4,4a,5,6,7,8a,9-octahydro-1H-phenanthrene

Cat. No. B1259439
M. Wt: 272.5 g/mol
InChI Key: VCOVNILQQQZROK-RAUXBKROSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(2R,4aS,4bS,8aS)-2-ethenyl-2,4b,8,8-tetramethyl-3,4,4a,5,6,7,8a,9-octahydro-1H-phenanthrene is a natural product found in Pinus densiflora and Pleospora bjoerlingii with data available.

Scientific Research Applications

Cytotoxicity in Cancer Research

Phenanthrenes, such as the one , have been studied for their cytotoxic properties against cancer cells. In a study, new phenanthrenes were isolated from Dendrobii Herba, and some showed significant cytotoxic activity against the FaDu human hypopharynx squamous carcinoma cell line (Nam et al., 2019).

Synthesis and Structural Studies

The synthesis of phenanthrene alkaloids, including methods like Hofmann degradation and photochemical electrocyclization, has been a subject of research. These methods are crucial for creating phenanthrene derivatives for various scientific applications (Kini & Ramana, 2004). Furthermore, studies on the cycloproparene series, involving the generation and trapping of compounds like 1H-cyclopropa[l]phenanthrene, contribute to our understanding of phenanthrene chemistry (Dent & Halton, 1987).

Applications in Material Science

Research in the field of material science has explored the synthesis of dimethylphenanthrenes, like 2,3-dimethylphenanthrene, which have potential applications in creating new materials with unique properties (Böhme et al., 2017).

Crystallography and Molecular Structure

The study of the crystal and molecular structure of phenanthrene compounds, such as triamcinolone acetonide acetate, provides insights into their potential applications in pharmaceuticals and material science (Lu et al., 2011).

Nuclear Magnetic Resonance (NMR) Spectra Studies

High-resolution NMR spectra of phenanthrenes and their derivatives are essential for understanding their chemical properties, which is vital for their application in various scientific fields (Bartle & Smith, 1967).

Semisynthesis and Bioactivity

The semisynthesis of phenanthrene derivatives and their evaluation for biological activities, such as antiproliferative properties, highlights their potential in pharmacology (Xiao et al., 2020).

properties

Product Name

(2R,4aS,4bS,8aS)-2-ethenyl-2,4b,8,8-tetramethyl-3,4,4a,5,6,7,8a,9-octahydro-1H-phenanthrene

Molecular Formula

C20H32

Molecular Weight

272.5 g/mol

IUPAC Name

(2R,4aS,4bS,8aS)-2-ethenyl-2,4b,8,8-tetramethyl-3,4,4a,5,6,7,8a,9-octahydro-1H-phenanthrene

InChI

InChI=1S/C20H32/c1-6-19(4)13-10-16-15(14-19)8-9-17-18(2,3)11-7-12-20(16,17)5/h6,8,16-17H,1,7,9-14H2,2-5H3/t16-,17-,19+,20+/m0/s1

InChI Key

VCOVNILQQQZROK-RAUXBKROSA-N

Isomeric SMILES

C[C@]1(CC[C@H]2C(=CC[C@@H]3[C@@]2(CCCC3(C)C)C)C1)C=C

Canonical SMILES

CC1(CCCC2(C1CC=C3C2CCC(C3)(C)C=C)C)C

synonyms

3beta-hydroxy-9beta-pimara-7,15-dien-19,6beta-olide
9beta-pimara-7,15-diene
pimara-7,15-diene

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(2R,4aS,4bS,8aS)-2-ethenyl-2,4b,8,8-tetramethyl-3,4,4a,5,6,7,8a,9-octahydro-1H-phenanthrene
Reactant of Route 2
(2R,4aS,4bS,8aS)-2-ethenyl-2,4b,8,8-tetramethyl-3,4,4a,5,6,7,8a,9-octahydro-1H-phenanthrene
Reactant of Route 3
(2R,4aS,4bS,8aS)-2-ethenyl-2,4b,8,8-tetramethyl-3,4,4a,5,6,7,8a,9-octahydro-1H-phenanthrene
Reactant of Route 4
(2R,4aS,4bS,8aS)-2-ethenyl-2,4b,8,8-tetramethyl-3,4,4a,5,6,7,8a,9-octahydro-1H-phenanthrene
Reactant of Route 5
(2R,4aS,4bS,8aS)-2-ethenyl-2,4b,8,8-tetramethyl-3,4,4a,5,6,7,8a,9-octahydro-1H-phenanthrene
Reactant of Route 6
(2R,4aS,4bS,8aS)-2-ethenyl-2,4b,8,8-tetramethyl-3,4,4a,5,6,7,8a,9-octahydro-1H-phenanthrene

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